Chlorothalonil
Overview
Description
Mechanism of Action
Target of Action
Chlorothalonil is primarily used as a broad-spectrum, non-systemic fungicide . Its main targets are various types of fungi, where it acts to inhibit their growth and reproduction .
Mode of Action
this compound operates by reducing fungal intracellular glutathione molecules to alternate forms which cannot participate in essential enzymatic reactions . This ultimately leads to cell death . It also disrupts spore germination . Its mechanism of action is similar to that of trichloromethyl sulfenyl fungicides such as captan and folpet .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutathione pathway. Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria, preventing damage to important cellular components. By reacting with glutathione, this compound disrupts this protective system, leading to cellular damage and death .
Pharmacokinetics
this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). In rats, about 31% of a single oral dose of this compound is absorbed, with 17-21% being excreted in the bile and about 8-12% being excreted in the urine . At higher doses, excretion in the bile and urine is lower, suggesting that saturation of absorption may be occurring . Following a single oral administration, the major route of elimination is via the feces, with 85–91% of the administered radioactivity recovered by 168 hours post-dosing .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of essential enzymatic reactions, leading to cell death . This effectively controls the growth and spread of fungi on treated plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, microbial degradation, dilution, and adsorption to suspended matter can reduce this compound’s toxicity . Once applied, it is slowly released into waterways and potentially contaminates surface water bodies . Therefore, the environmental context in which this compound is used can significantly impact its effectiveness and environmental footprint .
Biochemical Analysis
Biochemical Properties
Chlorothalonil plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The application of this compound has been found to significantly correlate with changes in soil respiration, urease activity, sucrase activity, soil culturable bacteria, and culturable fungi biomass .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Residual this compound has considerable effects on soil respiration, enzymatic activities, and microbial community structure .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Toxicity tests with this compound were carried out exposing tadpoles of three Costa Rican native species: Agalychnis callidryas, Isthmohyla pseudopuma, and Smilisca baudinii .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorothalonil is synthesized using m-phthalonitrile, nitrogen, chlorine, and a special ammoxidation catalyst. The preparation involves fluidized bed and fixed bed technologies. The reaction conditions include a temperature range of 280°C to 300°C, pressure range of 0.05 to 0.08 MPa, and a catalyst amount of 2% to 4% of the total gases in the beds .
Industrial Production Methods: The industrial production of this compound employs similar methods, utilizing fluidized bed and fixed bed technologies to achieve high product purity and minimal environmental pollution . The process is efficient, with high raw material utilization and simple technology.
Chemical Reactions Analysis
Types of Reactions: Chlorothalonil undergoes various chemical reactions, including:
Substitution Reactions: this compound reacts with nucleophiles, such as glutathione, forming glutathione adducts with the elimination of hydrogen chloride.
Oxidation and Reduction Reactions: These reactions are less common for this compound due to its stable structure.
Common Reagents and Conditions:
Nucleophiles: Glutathione and other thiol-containing compounds.
Conditions: Typically, these reactions occur under mild conditions, often in aqueous environments.
Major Products:
Glutathione Adducts: Formed through substitution reactions with glutathione.
Scientific Research Applications
Chlorothalonil has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Hexachlorobenzene
- Dichlorobenzene
- Chlorobenzene
Comparison: Chlorothalonil is unique due to its broad-spectrum fungicidal activity and its ability to form stable adducts with thiol-containing compounds . Unlike hexachlorobenzene and dichlorobenzene, this compound is primarily used as a fungicide and has a more complex mechanism of action involving multiple enzyme targets .
This compound’s versatility and effectiveness make it a valuable compound in various fields, from agriculture to industrial applications. Its unique properties and broad-spectrum activity set it apart from other similar compounds.
Properties
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQQGFGUEAVUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl4N2 | |
Record name | CHLOROTHALONIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16129 | |
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Record name | CHLOROTHALONIL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020319 | |
Record name | Chlorothalonil | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorothalonil appears as colorless crystals or granules or light gray powder. Melting point 250-251 °C. No odor when pure; technical grade has a slightly pungent odor. A fungicide formulated as water-dispersible granules, wettable powder, or dust., Colorless or white odorless solid; [HSDB] White solid; Formulated in the form of dust, granular, wettable powder, dry flowable, flowable concentrate, impregnated material, and ready-to-use; [Reference #2], ODOURLESS COLOURLESS CRYSTALS. | |
Record name | CHLOROTHALONIL | |
Source | CAMEO Chemicals | |
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Record name | Chlorothalonil | |
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Record name | CHLOROTHALONIL | |
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Boiling Point |
662 °F at 760 mmHg (NTP, 1992), 350 °C | |
Record name | CHLOROTHALONIL | |
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Record name | CHLOROTHALONIL | |
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Record name | CHLOROTHALONIL | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 0.81 mg/L at 25 °C, Soluble in benzene, Solubility (g/L, 25 °C): 20.9 acetone; 22.4 1,2-dichloroethane; 13.8 ethyl acetate; 0.2 n-heptane; 1.7 methanol; 74.4 xylene, Solubility in water, g/100ml at 25 °C: | |
Record name | CHLOROTHALONIL | |
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Density |
1.7 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.732 at 20 °C, Relative density (water = 1): 1.8 | |
Record name | CHLOROTHALONIL | |
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Record name | CHLOROTHALONIL | |
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Vapor Pressure |
less than 0.01 mmHg at 104 °F ; 9.2 mmHg at 338.7 °F (NTP, 1992), 0.00000057 [mmHg], 5.7X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 40 °C: | |
Record name | CHLOROTHALONIL | |
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Record name | Chlorothalonil | |
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Mechanism of Action |
Administration of a monoglutathione conjugate to rats caused similar lesions in the kidney to parent chlorothalonil ... Studies undertaken in vitro using isolated kidney mitochondria have shown that respiration is inhibited in the presence of synthetic mono- and dithiol conjugates derived from chlorothalonil. ... A correlation appears to exist between the interspecies differences in susceptibility to renal toxicity and the differences in capacity to produce these thiol-derived metabolites as rats excrete more thiol-derived metabolites than dogs., The effects on rodent kidneys is due to the formation of dithiols and trithiols from the action of renal beta-lyase on cysteine S-conjugates. These appear to derive from the glutathione conjugates of chlorothalonil., Chlorothalonil (TCIN) suppressed both baseline and stimulated O(2)(-) production in a dose-dependent manner. Similar results were obtained using zymosan and phorbol 12-myristate-13-acetate. Inhibition of glutathione synthesis by pre-treatment with buthionine sulfoximine (BSO) enhanced the suppression of O(2)(-) production. Dithiothreitol (DTT) reduced TCIN-induced macrophage dysfunction. TCIN did not initiate lipid peroxidation in macrophages, Available data on metabolism of chlorothalonil in rats and dogs indicates that the parent chemical is conjugated in liver to glutathione or cysteine-S-conjugates. These conjugates are then absorbed from the gastrointestinal tract. Cysteine-S-conjugates, glutathione conjugates, or mercapturic acids reaching the kidney come into contact with proximal tubular cells, where eventual "activation" of pre-mercapturic acids occurs through the action of cysteine conjugate beta-lyase, an enzyme found in the cytosol and mitochondria of the cells of the renal proximal tubules. Nephrotoxicity of cysteine-S-conjugates through activation to thiol metabolites is related to renal cortical mitochondrial dysfunction. Respiratory control has been shown to be disrupted by the di- and tri-thiol analogs of chlorothalonil. Osmotic changes occur within the renal cortical tubular cells as a result of toxic insult by the thiol metabolites of chlorothalonil, resulting in vacuolar degeneration followed by cellular regeneration. | |
Record name | CHLOROTHALONIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |
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Impurities |
... Technical-grade chlorothalonil was reported to contain the following cmpd (avg %): chlorothalonil, 97.6; tetrachlorophthalonitrile, less than 0.1; tetrachloroterephthalonitrile, 0.5; pentachlorobenzonitrile, 1.2; partially chlorinated dicyanobenzenes (all isomers), 0.4; unchlorinated dicyanobenzenes (all isomers), 0.3; matter insoluble in xylene, 0.2., The chlorothalonil September 1984 Registration Standard required that levels of hexachlorobenzene (HCB), a recognized impurity in technical chlorothalonil, must be at or below 0.05% (500 ppm) for registration or reregistration of the products ..., A June 1987 Data Call-In (DCI) required data concerning polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs) in technical chlorothalonil. Although additional data are required concerning the levels of PCDDs/PCDFs in chlorothalonil, initial studies indicate that PCDFs are present in the Veterans Ilex technical, and that no PCDDs/PCDFs are present at levels at or above the Agency-specified /limits of quantification/ (LOQs) in the GB Biosciences technical chlorothalonil... . | |
Record name | CHLOROTHALONIL | |
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Color/Form |
Colorless crystals, WHITE CRYSTALLINE SOLID | |
CAS No. |
1897-45-6 | |
Record name | CHLOROTHALONIL | |
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Record name | Chlorothalonil | |
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Record name | Chlorothalonil [ANSI:BSI:ISO] | |
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Record name | 1,3-Benzenedicarbonitrile, 2,4,5,6-tetrachloro- | |
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Melting Point |
482 to 484 °F (NTP, 1992), 252.1 °C, 250-251 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.